molecular formula C11H6ClN B13693061 5-Chloro-8-ethynylquinoline

5-Chloro-8-ethynylquinoline

Cat. No.: B13693061
M. Wt: 187.62 g/mol
InChI Key: CKJNWAIZKZZVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-ethynylquinoline is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position and an ethynyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-ethynylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-8-ethynylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-ethynylquinoline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an ethynyl group.

    8-Ethynylquinoline: Lacks the chlorine atom at the 5th position.

    5-Chloroquinoline: Lacks the ethynyl group at the 8th position

Uniqueness: 5-Chloro-8-ethynylquinoline is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

5-chloro-8-ethynylquinoline

InChI

InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H

InChI Key

CKJNWAIZKZZVMK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.